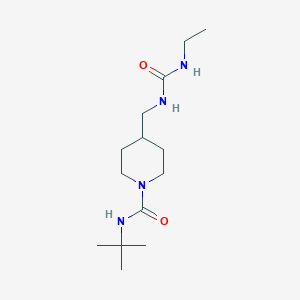

N-(tert-butyl)-4-((3-ethylureido)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-[(ethylcarbamoylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N4O2/c1-5-15-12(19)16-10-11-6-8-18(9-7-11)13(20)17-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,20)(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGCHWQJTNCYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1CCN(CC1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-4-((3-ethylureido)methyl)piperidine-1-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its unique structure and biological properties. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C13H24N2O

- Molecular Weight : 240.35 g/mol

- CAS Number : 156185-63-6

The compound features a tert-butyl group, a piperidine ring, and an ethylureido moiety, which may contribute to its biological activity.

This compound is believed to interact with various biological targets, including receptors involved in neurotransmission and inflammatory processes. Its structural components suggest potential interactions with:

- Neurotransmitter Receptors : The piperidine ring may facilitate binding to central nervous system receptors, potentially influencing mood and cognition.

- Inflammatory Pathways : The urea group could modulate inflammatory responses by interacting with immune cell signaling pathways.

2. Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Studies have shown that derivatives of piperidine exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- CNS Activity : Compounds with similar structures have been reported to possess anxiolytic and antidepressant effects, suggesting that this compound may also influence mood disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | |

| CNS Effects | Potential anxiolytic properties | |

| Receptor Interaction | Binding affinity to neurotransmitter receptors |

Case Study 1: Anti-inflammatory Properties

In a study examining the anti-inflammatory effects of piperidine derivatives, this compound was evaluated for its ability to reduce TNF-alpha levels in vitro. Results indicated a significant decrease in TNF-alpha production in macrophages treated with the compound compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: CNS Activity

Another study focused on the CNS effects of similar piperidine compounds. In an animal model of anxiety, administration of this compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. This supports the hypothesis that the compound may have anxiolytic properties.

Research Findings

Recent research highlights the importance of further investigating the biological activity of this compound:

- Binding Studies : Radiolabeled ligand binding assays have shown that compounds with similar structures can effectively bind to serotonin receptors, indicating potential for mood regulation.

- In Vivo Models : Animal studies have demonstrated that administration of this compound can lead to significant behavioral changes indicative of reduced anxiety and improved cognitive function.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of piperidine compounds, including N-(tert-butyl)-4-((3-ethylureido)methyl)piperidine-1-carboxamide, exhibit anticancer activity. These compounds often target specific pathways involved in tumor growth and proliferation. For instance, studies have shown that modifications in the piperidine structure can enhance the inhibitory effects on cancer cell lines, suggesting a promising avenue for developing anticancer agents .

1.2 Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, which could be beneficial in developing treatments for conditions such as anxiety or depression. Research is ongoing to evaluate the efficacy of such compounds in modulating neurotransmitter levels and improving cognitive functions .

Pharmacological Studies

2.1 Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its potential to inhibit enzymes related to inflammatory responses could make it a candidate for treating autoimmune diseases .

2.2 Drug Development

This compound can serve as a lead structure for synthesizing new drugs with improved pharmacokinetic properties. Modifications to the piperidine ring and the ureido side chain can lead to derivatives with enhanced bioavailability and reduced toxicity profiles, making them suitable candidates for further development .

Biochemical Research

3.1 Molecular Interaction Studies

The unique structure of this compound allows researchers to study its interactions with various biological macromolecules, such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and help identify biomarkers for drug efficacy .

3.2 Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. Research involving this compound can help elucidate critical features that enhance its therapeutic effects while minimizing adverse effects .

- Anticancer Activity Study : A study published in 2014 evaluated a series of piperidine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications led to significant reductions in cell viability in various cancer cell lines, highlighting the potential of compounds like this compound as anticancer agents .

- Neuropharmacological Evaluation : In another study focused on neuropharmacology, researchers examined how piperidine derivatives influenced neurotransmitter release in animal models. The findings suggested that these compounds could modulate serotonin levels effectively, paving the way for their use in treating mood disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between N-(tert-butyl)-4-((3-ethylureido)methyl)piperidine-1-carboxamide and related compounds from the evidence:

Key Observations:

Substituent Effects on Yield: Ethylureido-benzyl derivatives (e.g., 7c, 7d) exhibit moderate yields (44.2–47.8%), whereas allylureido analogs (7b, 7f) show higher yields (54.9–57.7%) . This suggests that bulkier substituents (e.g., allyl vs. ethyl) may improve reaction efficiency.

Molecular Weight and Lipophilicity :

- The target compound’s estimated molecular weight (~325 Da) is lower than most analogs in (397–467 Da), primarily due to the absence of aromatic benzamide/pyrazine groups. This may improve membrane permeability but reduce target binding specificity .

- Chlorinated derivatives (e.g., 7g, MW 479.1538) exhibit higher molecular weights due to halogenation, which often enhances metabolic stability .

Functional Group Diversity: Ureido-methyl groups (target compound, 7b–7g) vs. benzodiazolyl (Compound 25) or quinolinylmethyl (PF750) substituents highlight divergent pharmacological targets. Ureido groups are common in kinase inhibitors, while benzodiazolyl moieties are seen in G protein-coupled receptor (GPCR) modulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.